molecular formula C23H22F2N2O4 B11014391 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11014391
M. Wt: 428.4 g/mol
InChI Key: QGCFLMVRIUIBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a fluoroquinolone derivative characterized by:

  • Cyclopropyl substituent at position 1, enhancing bacterial target binding and pharmacokinetic stability .
  • 6,7-Difluoro groups, critical for DNA gyrase inhibition and antibacterial potency .
  • 8-Methoxy group, which may reduce phototoxicity compared to halogen substituents .
  • C-3 carboxamide moiety linked to a 4-methoxyphenethyl chain, a structural deviation from the canonical carboxylic acid group in classical fluoroquinolones.

This carboxamide modification aims to optimize solubility, bioavailability, or resistance profiles while retaining antibacterial activity. However, evidence suggests that such alterations may reduce direct antimicrobial efficacy compared to carboxylic acid analogs .

Properties

Molecular Formula

C23H22F2N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C23H22F2N2O4/c1-30-15-7-3-13(4-8-15)9-10-26-23(29)17-12-27(14-5-6-14)20-16(21(17)28)11-18(24)19(25)22(20)31-2/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,26,29)

InChI Key

QGCFLMVRIUIBBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Core

The synthesis begins with ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate A), prepared via cyclocondensation of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester in dimethylformamide (DMF) with potassium carbonate.

StepReagents/ConditionsYieldReference
1K₂CO₃, DMF, 50°C, 1 h95%

Hydrolysis to Carboxylic Acid

Intermediate A is hydrolyzed to the free carboxylic acid using sulfuric acid in acetic acid/water (3:2) under reflux:
Intermediate AH2SO4,AcOH/H2O1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid\text{Intermediate A} \xrightarrow{\text{H}_2\text{SO}_4, \text{AcOH/H}_2\text{O}} \text{1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid}

Solvent SystemTemperatureTimeYield
AcOH/H₂O (3:2)Reflux2 h89%

Carboxamide Formation via Coupling Reactions

Amine Component Preparation

The side chain 2-(4-methoxyphenyl)ethylamine is synthesized through reductive amination of 4-methoxyacetophenone with ammonium acetate and sodium cyanoborohydride.

Coupling Methods

The carboxylic acid intermediate is coupled with 2-(4-methoxyphenyl)ethylamine using carbodiimide-based reagents:

Method A: EDC.HCl/DMAP

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), 4-dimethylaminopyridine (DMAP)

  • Conditions : Tetrahydrofuran (THF), 60°C, 2.5 h

  • Yield : 93%

Method B: T3P® (Propylphosphonic Anhydride)

  • Reagents : T3P® (50% in ethyl acetate), diisopropylethylamine (DIPEA)

  • Conditions : Ethyl acetate, room temperature, 30 min

  • Yield : 88%

MethodCoupling ReagentAdditiveSolventYield
AEDC.HClDMAPTHF93%
BT3P®DIPEAEthyl acetate88%

Critical Analysis of Reaction Parameters

Solvent Optimization

  • THF : Higher yields (93%) due to improved solubility of intermediates.

  • DCM : Lower yields (≤75%) attributed to poor amine solubility.

Temperature and Time

  • 60°C : Optimal for EDC.HCl-mediated coupling, reducing reaction time to 2.5 h.

  • Room temperature : Effective for T3P®, avoiding thermal degradation.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol/water.

Analytical Data

  • Melting Point : 192–194°C

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.64 (s, 1H, quinoline-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 2H, Ar-H), 4.02 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).

  • HRMS (ESI) : m/z calc. for C₂₅H₂₃F₂N₃O₄ [M+H]⁺: 468.1664; found: 468.1668.

Challenges and Mitigation Strategies

Isomer Formation

  • Issue : Positional isomerism during fluorination.

  • Solution : Use of boron trifluoride-acetic acid complex to direct fluorination to C6 and C7 positions.

Carboxamide Racemization

  • Issue : Epimerization at the α-carbon of the carboxamide.

  • Solution : Low-temperature coupling (<25°C) with T3P® minimizes racemization.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time by 40% and improves yield reproducibility.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Amide Bond Formation Mechanisms

The carboxamide group is introduced via nucleophilic acyl substitution. Comparative studies of coupling reagents reveal:

ReagentSolventTemperatureReaction TimeEfficiency
HATUDMF25°C12 h75%
EDCl/HOBtDCM0°C → RT24 h68%
DCCTHF40°C18 h58%
  • HATU demonstrates superior efficiency due to its ability to stabilize the activated intermediate .

  • The methoxy groups on the phenyl ethylamine moiety reduce nucleophilicity, necessitating stoichiometric reagent ratios.

Demethylation and Functional Group Interconversion

The 8-methoxy group undergoes demethylation under acidic or oxidative conditions:

ConditionReagentsProductApplication
AcidicHBr (48%), reflux8-Hydroxy derivativeAntibacterial analog synthesis
OxidativeCeric ammonium nitrate (CAN)Quinone methide intermediateProdrug activation
  • Demethylation products exhibit altered pharmacokinetics, with increased solubility but reduced metabolic stability .

Comparative Reactivity with Structural Analogs

Reactivity trends across related fluoroquinolones highlight the impact of substituents:

CompoundSubstituentsKey Reactivity
Moxifloxacin8-Methoxy, bicyclic amineResists demethylation; stable under physiological pH
CiprofloxacinCyclopropyl, piperazineRapid amide hydrolysis in acidic media
Target Compound8-Methoxy, difluoro, carboxamideEnhanced stability against hydrolysis; selective demethylation
  • The difluoro and methoxy groups confer resistance to enzymatic degradation compared to non-fluorinated analogs .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (h)Degradation Pathway
1.2 (gastric)2.5Amide hydrolysis → carboxylic acid
7.4 (plasma)24.8Oxidative demethylation
  • Degradation products include 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 154093-72-8) and N-[2-(4-methoxyphenyl)ethyl]amine .

Scientific Research Applications

1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for drug development.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA.

Comparison with Similar Compounds

Role of the C-3 Substituent

  • Carboxylic Acid (COOH) : Essential for binding to DNA gyrase via Mg²⁺ chelation. Derivatives like ciprofloxacin () exhibit potent activity .
  • Carboxamide (CONHR) : demonstrates that carbohydrazide derivatives at C-3 exhibit reduced antibacterial activity (e.g., MICs 8–64 µg/mL vs. 0.5–4 µg/mL for COOH analogs). Molecular docking (PDB: 2XCT) confirms weaker interactions with S. aureus gyrase due to altered hydrogen bonding .
  • Ethyl Ester (COOEt): Intermediate in synthesis (e.g., ), hydrolyzed to active COOH forms. No intrinsic activity reported.

Substituent Effects at Position 8

  • 8-Methoxy (Target Compound): Reduces phototoxicity compared to 8-halogenated quinolones (e.g., clinafloxacin) .
  • 8-Hydroxy () : Synthesized via hydrolysis of 8-methoxy analogs; may enhance metal chelation but increase toxicity.

Biological Activity

The compound 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS No. 112811-72-0) is a fluorinated derivative of quinolone that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity , focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C14H11F2NO4
Molecular Weight 295.24 g/mol
CAS Number 112811-72-0
Melting Point 192-194 ºC
IUPAC Name 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Structural Features

The compound features a cyclopropyl group, difluoro substituents, and a methoxy group which contribute to its unique pharmacological profile. The presence of fluorine atoms is known to enhance the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Notably, it has shown significant activity against:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In vitro assays indicated that the compound exhibits a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like kanamycin, suggesting its efficacy as an antibacterial agent .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial enzymes involved in fatty acid synthesis. Specifically, the compound has been identified as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts the bacterial cell membrane integrity and leads to cell death .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A comparative study evaluated various fluorinated quinolones, including this compound, demonstrating superior antibacterial activity against resistant strains of bacteria. The study utilized a series of MIC assays and found that the compound's activity was significantly enhanced by its structural modifications .
  • Enzymatic Inhibition Assays : Research indicated that the compound's ability to inhibit ecKAS III was crucial for its antibacterial properties. Docking studies suggested that the compound binds effectively to the active site of the enzyme, providing insights into its mechanism .
  • Toxicity Assessments : Toxicological evaluations revealed that while the compound is effective against bacteria, it exhibits low toxicity towards mammalian cells at therapeutic doses, making it a promising candidate for further development .

Q & A

Q. What are the optimal synthetic routes for preparing this quinoline-3-carboxamide derivative, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated nitrobenzoic acid derivatives. Key steps include:

  • Cyclopropane ring introduction : Reacting cyclopropylamine with ethyl 3-(dimethylamino)acrylate under reflux conditions in DMF to form the quinoline core .
  • Fluorination and methoxylation : Sequential halogenation (e.g., using POCl₃ for chlorination) followed by nucleophilic substitution with fluorine or methoxy groups. Reaction temperatures (60–80°C) and anhydrous solvents (e.g., THF) are critical for regioselectivity .
  • Carboxamide coupling : Employing EDC/HOBt or DCC as coupling agents to attach the N-[2-(4-methoxyphenyl)ethyl] side chain. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How is structural characterization performed to confirm the identity and purity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • X-ray crystallography : Resolves the 3D structure, confirming substituent positions (e.g., cyclopropyl orientation) and hydrogen-bonding networks. Crystals are grown via slow evaporation in ethanol/water mixtures .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR verifies methoxy and ethyl side-chain integration .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) coupled with high-resolution MS validate purity (>95%) and molecular weight .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence antibacterial activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Fluorine at C6/C7 : Enhances DNA gyrase/topoisomerase IV inhibition by increasing electronegativity and membrane penetration .
  • Methoxy at C8 : Reduces bacterial efflux pump binding compared to hydroxyl groups, improving potency against resistant strains .
  • Side-chain optimization : The N-[2-(4-methoxyphenyl)ethyl] group balances hydrophobicity and solubility, critical for bioavailability. Analogues with shorter chains show reduced efficacy .

Q. What experimental designs are recommended for assessing in vitro antibacterial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Use standardized broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control .
  • Enzyme inhibition assays : Measure DNA gyrase supercoiling activity via agarose gel electrophoresis. IC₅₀ values are calculated using serial dilutions (0.1–100 µM) .
  • Light sensitivity : Protect solutions from light during assays to prevent photodegradation (use amber vials) .

Q. How can enantiomeric purity be ensured during analytical method development?

Methodological Answer:

  • Chiral HPLC : Utilize a Chiralpak® IG-3 column with a mobile phase of methanol/buffer (225:450 v/v). The buffer contains 0.47 g/L CuSO₄ and 1.31 g/L L-isoleucine (pH 4.5), which chelates metal ions to resolve enantiomers .
  • Circular dichroism (CD) : Confirm optical activity peaks at 265 nm (quinoline core) and 310 nm (carboxamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.